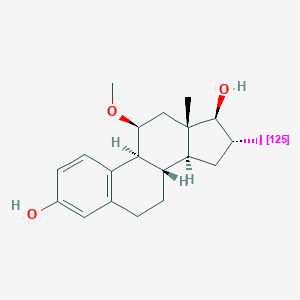
16-Iodo-11-methoxyestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Iodo-11-methoxyestradiol (IME) is a synthetic derivative of estradiol, a natural hormone that plays a vital role in the regulation of the female reproductive system. IME has been extensively studied for its potential use in the treatment of cancer, particularly breast cancer.
Mechanism of Action
16-Iodo-11-methoxyestradiol exerts its anti-cancer effects by inhibiting the formation of microtubules, which are essential for cell division. This leads to the arrest of cell division and ultimately, cell death. 16-Iodo-11-methoxyestradiol also has anti-angiogenic effects, which means that it inhibits the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
16-Iodo-11-methoxyestradiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and inhibit the formation of new blood vessels. 16-Iodo-11-methoxyestradiol has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
16-Iodo-11-methoxyestradiol has several advantages for use in lab experiments. It is a potent anti-cancer agent with a well-established mechanism of action. It has been extensively studied, and there is a wealth of scientific literature available on its use. However, 16-Iodo-11-methoxyestradiol also has some limitations. It is a complex molecule that requires specialized knowledge and equipment for synthesis. It is also a highly reactive molecule that requires careful handling.
Future Directions
There are several future directions for research on 16-Iodo-11-methoxyestradiol. One area of research is the development of more potent and selective analogs of 16-Iodo-11-methoxyestradiol. Another area is the development of new drug delivery systems that can improve the bioavailability and efficacy of 16-Iodo-11-methoxyestradiol. Additionally, there is a need for further research on the safety and toxicity of 16-Iodo-11-methoxyestradiol in humans. Finally, there is a need for clinical trials to evaluate the efficacy of 16-Iodo-11-methoxyestradiol in the treatment of various types of cancer.
Conclusion:
In conclusion, 16-Iodo-11-methoxyestradiol is a synthetic derivative of estradiol that has been extensively studied for its potential use in the treatment of cancer. It has a well-established mechanism of action and has been shown to have a wide range of biochemical and physiological effects. While 16-Iodo-11-methoxyestradiol has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on 16-Iodo-11-methoxyestradiol, including the development of more potent and selective analogs, new drug delivery systems, and clinical trials to evaluate its efficacy in the treatment of cancer.
Synthesis Methods
16-Iodo-11-methoxyestradiol is synthesized by the iodination of estradiol at the 16th position, followed by methylation at the 11th position. The synthesis of 16-Iodo-11-methoxyestradiol is a complex process that requires specialized knowledge and equipment. The purity of the final product is critical for its use in scientific research.
Scientific Research Applications
16-Iodo-11-methoxyestradiol has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly breast cancer cells. 16-Iodo-11-methoxyestradiol has also been studied for its potential use in the treatment of other types of cancer, including prostate cancer and ovarian cancer.
properties
CAS RN |
104820-74-8 |
|---|---|
Product Name |
16-Iodo-11-methoxyestradiol |
Molecular Formula |
C19H25IO3 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(8S,9S,11S,13S,14S,16R,17R)-16-(125I)iodanyl-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H25IO3/c1-19-9-16(23-2)17-12-6-4-11(21)7-10(12)3-5-13(17)14(19)8-15(20)18(19)22/h4,6-7,13-18,21-22H,3,5,8-9H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1/i20-2 |
InChI Key |
ZKXIUQUNJAKYCW-LMDPIGAJSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O)OC |
SMILES |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
Canonical SMILES |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
synonyms |
16 alpha-iodo-11 beta-methoxy-17 beta-estradiol 16-iodo-11-methoxyestradiol IMOE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



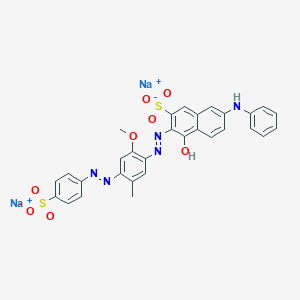
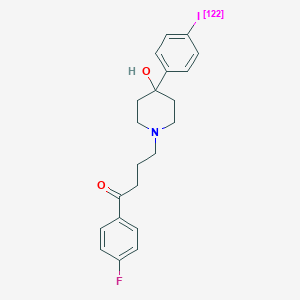
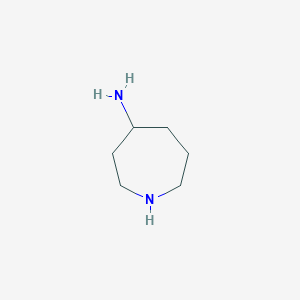
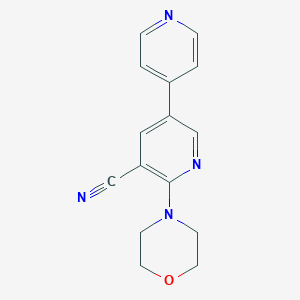
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
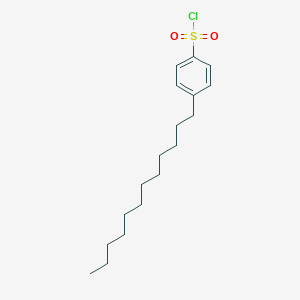
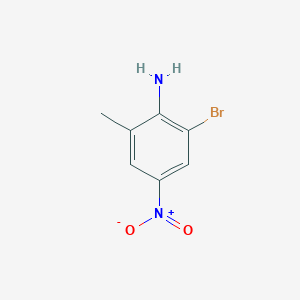
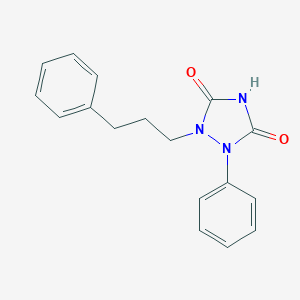
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
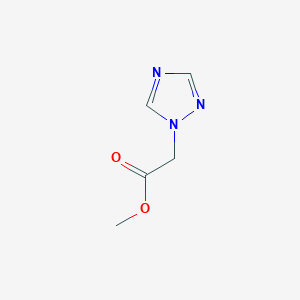
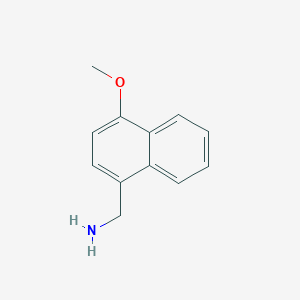
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
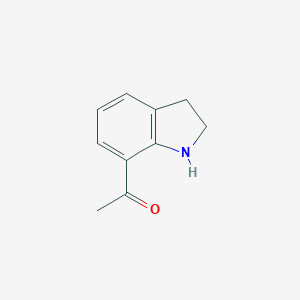
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)